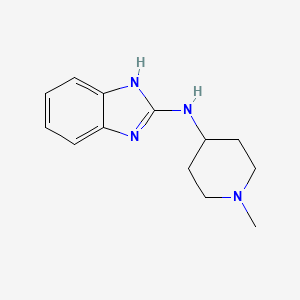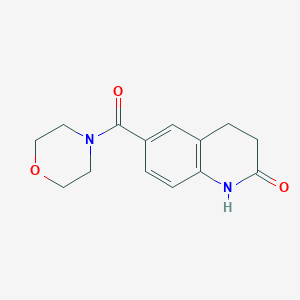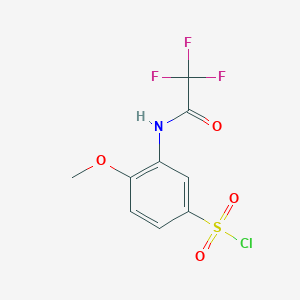
(2-ETHYL-5-METHYLTHIAZOL-4-YL)METHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-5-methylthiazol-4-yl)methanol is an organic compound with the molecular formula C7H11NOS It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-ethyl-5-methylthiazol-4-yl)methanol typically involves the reaction of 2-ethyl-5-methylthiazole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-5-methylthiazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism by which (2-ethyl-5-methylthiazol-4-yl)methanol exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Thiazole: The parent compound of the thiazole family.
2-Methylthiazole: A similar compound with a methyl group at the 2-position.
4-Methylthiazole: A similar compound with a methyl group at the 4-position.
Uniqueness: (2-Ethyl-5-methylthiazol-4-yl)methanol is unique due to the presence of both an ethyl and a methyl group on the thiazole ring, as well as a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H11NOS |
|---|---|
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
(2-ethyl-5-methyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-3-7-8-6(4-9)5(2)10-7/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
GYLVKZNLIUPHOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(S1)C)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,6-dichloropyridazin-4-yl)piperidin-4-yl]methanol](/img/structure/B8778523.png)





![3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-5-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B8778595.png)
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)

![5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8778610.png)



